molecular formula C4H7ClZn B14354173 chlorozinc(1+);2-methanidylprop-1-ene CAS No. 90472-63-2

chlorozinc(1+);2-methanidylprop-1-ene

Cat. No.: B14354173
CAS No.: 90472-63-2
M. Wt: 155.9 g/mol
InChI Key: RTXLUHAUXUTXSC-UHFFFAOYSA-M
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Description

Chlorozinc(1+);2-methanidylprop-1-ene is an organozinc compound characterized by a zinc cation coordinated with a chlorine ligand and a 2-methanidylprop-1-ene moiety. This hybrid structure combines ionic and organometallic bonding, making it relevant in catalysis and materials science. For instance, chlorozinc(II) complexes (e.g., [ZnCl₃]⁻ or [ZnCl₄]²⁻) are well-documented in hydrothermal solutions, demonstrating stability up to 350°C . The organozinc component, 2-methanidylprop-1-ene, shares structural similarities with bicyclic and polycyclic organometallic compounds, such as those synthesized via Grignard reactions (e.g., ferrocenyl-substituted bicyclohexenes) .

Properties

CAS No.

90472-63-2

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

chlorozinc(1+);2-methanidylprop-1-ene

InChI

InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

RTXLUHAUXUTXSC-UHFFFAOYSA-M

Canonical SMILES

CC(=C)[CH2-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);2-methanidylprop-1-ene can be synthesized through the reaction of zinc chloride with 2-methanidylprop-1-ene. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where zinc chloride and 2-methanidylprop-1-ene are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2-methanidylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can replace the chlorine atom.

Major Products

    Oxidation: Zinc oxide and corresponding organic products.

    Reduction: Reduced zinc species and organic compounds.

    Substitution: Substituted organozinc compounds with various functional groups.

Scientific Research Applications

Chlorozinc(1+);2-methanidylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which chlorozinc(1+);2-methanidylprop-1-ene exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in molecules, facilitating reactions such as nucleophilic addition or substitution. The pathways involved include the formation of organozinc intermediates that participate in subsequent chemical transformations.

Comparison with Similar Compounds

Chlorozinc Complexes

Stability and Coordination Chemistry

Chlorozinc(1+) differs from higher-charge chlorozinc(II) complexes (e.g., [ZnCl₃]⁻) in its ionic radius and reactivity. Ruaya and Seward (1986) demonstrated that chlorozinc(II) complexes exhibit thermodynamic stability in hydrothermal environments, with log stability constants increasing with temperature (e.g., log β₁ = 0.85 at 25°C to 2.45 at 350°C for [ZnCl⁺]) . In contrast, chlorozinc(1+) likely has reduced stability under similar conditions due to its lower charge density, though experimental data specific to this species remains scarce.

Table 1: Stability Comparison of Chlorozinc Complexes
Compound Charge Stability (log β₁, 25°C) Temperature Tolerance Reference
[ZnCl]⁺ +1 Not reported <100°C (inferred) -
[ZnCl₃]⁻ -1 0.85 Up to 350°C
[ZnCl₄]²⁻ -2 1.20 Up to 350°C

Organozinc and Organometallic Analogues

Table 2: Structural Comparison with Organometallic Compounds
Compound Key Features Stability Insights Reference
Chlorozinc(1+);2-methanidylprop-1-ene Zn⁺-Cl and strained alkene Likely air-sensitive -
2,3-Diferrocenylbicyclohex-2-ene (8a ) Ferrocenyl substituents, morpholine Stable in inert atmospheres
7-Ferrocenylbicyclo[3.2.1]oct-6-ene (9b ) X-ray-confirmed bicyclic framework Crystallizes in CH₂Cl₂

Reactivity and Functional Group Interactions

Chlorozinc(1+) is expected to engage in ligand-exchange reactions similar to [ZnCl₃]⁻ but with reduced electrophilicity. In contrast, organozinc compounds like 8a and 9b undergo regioselective cycloadditions or redox transformations due to their ferrocenyl groups .

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